4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline
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Overview
Description
4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where the triazole ring acts as the nucleophile.
Methylation: The final step involves the methylation of the aniline group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, triazole derivatives, and other heterocyclic compounds.
Scientific Research Applications
4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Uniqueness
4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline |
InChI |
InChI=1S/C12H16N4/c1-10-3-5-11(6-4-10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
PAXVWFDUOSYAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=NC=NN2C |
Origin of Product |
United States |
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